N-(7-Methoxy-3,4-dihydro-2H-chromen-3-yl)prop-2-enamide
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Description
The compound “N-(7-Methoxy-3,4-dihydro-2H-chromen-3-yl)prop-2-enamide” is a derivative of 2H-chromene . 2H-chromene is an important class of heterocyclic compounds with versatile biological profiles, a simple structure, and mild adverse effects . They have numerous exciting biological activities, such as anticancer, anticonvulsant, antimicrobial, anticholinesterase, antituberculosis, and antidiabetic activities .
Molecular Structure Analysis
The molecular structure of “N-(7-Methoxy-3,4-dihydro-2H-chromen-3-yl)prop-2-enamide” would likely be similar to other 2H-chromene derivatives. These compounds typically have a bicyclic structure with a benzene ring fused to a pyran ring .Chemical Reactions Analysis
The chemical reactions involving “N-(7-Methoxy-3,4-dihydro-2H-chromen-3-yl)prop-2-enamide” would likely be similar to those of other 2H-chromene derivatives. These compounds can undergo a variety of reactions, including oxidation, reduction, and various substitution reactions .Future Directions
The future directions for research on “N-(7-Methoxy-3,4-dihydro-2H-chromen-3-yl)prop-2-enamide” and similar compounds could include further exploration of their synthesis, characterization, and biological activities. Given the wide range of biological activities exhibited by 2H-chromene derivatives, these compounds could have potential applications in the development of new pharmaceuticals .
properties
IUPAC Name |
N-(7-methoxy-3,4-dihydro-2H-chromen-3-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-3-13(15)14-10-6-9-4-5-11(16-2)7-12(9)17-8-10/h3-5,7,10H,1,6,8H2,2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYHQPKWKXIZLED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CC(CO2)NC(=O)C=C)C=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(7-Methoxy-3,4-dihydro-2H-chromen-3-yl)prop-2-enamide |
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